molecular formula C18H14O3S B12090718 Msr-Ratio

Msr-Ratio

Cat. No.: B12090718
M. Wt: 310.4 g/mol
InChI Key: ICJBRZQQFOCOJU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Msr-Ratio, also known as Msr-green, is a ratiometric fluorescent probe specifically designed for the detection of methionine sulfoxide reductase activity. This compound has an excitation wavelength of 375 nm and an emission wavelength of 550 nm. It is widely used in scientific research to monitor enzyme activity both in vitro and in live cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Msr-Ratio involves a two-step process:

Industrial Production Methods

Currently, this compound is primarily produced for research purposes and is not manufactured on an industrial scale. The production involves standard organic synthesis techniques and purification methods such as silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions

Msr-Ratio undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Msr-Ratio is extensively used in various scientific research fields:

Mechanism of Action

Msr-Ratio functions by being converted into its sulfide variant by methionine sulfoxide reductase. This conversion results in a significant increase in fluorescence, allowing for the detection and monitoring of enzyme activity. The molecular targets involved include methionine sulfoxide reductase and its substrates .

Comparison with Similar Compounds

Msr-Ratio is unique due to its ratiometric fluorescent properties, which provide a more accurate and reliable measurement of enzyme activity compared to other fluorescent probes. Similar compounds include:

Properties

Molecular Formula

C18H14O3S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(E)-2-(4-methylsulfinylphenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C18H14O3S/c1-22(20)15-10-7-13(8-11-15)6-9-14-12-17(19)16-4-2-3-5-18(16)21-14/h2-12H,1H3/b9-6+

InChI Key

ICJBRZQQFOCOJU-RMKNXTFCSA-N

Isomeric SMILES

CS(=O)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.